molecular formula C25H28N2O3 B7695444 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide

Cat. No. B7695444
M. Wt: 404.5 g/mol
InChI Key: KQASWTQVQXPLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as CM-675, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the modulation of the immune response. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory conditions. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of focus is the development of more effective formulations of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to determine the safety and efficacy of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in humans.

Synthesis Methods

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzoyl chloride with N-cyclohexyl-N-methylamine to form N-cyclohexyl-N-methyl-4-methoxybenzamide. The resulting compound is then reacted with 2-hydroxy-7-methylquinoline-3-carbaldehyde in the presence of a catalyst to yield N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis, multiple sclerosis, and neuropathic pain. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-cyclohexyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-17-8-9-19-15-20(24(28)26-23(19)14-17)16-27(21-6-4-3-5-7-21)25(29)18-10-12-22(30-2)13-11-18/h8-15,21H,3-7,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQASWTQVQXPLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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